

# Phenafleur (CAS 80858-47-5): A Comprehensive Structural Analysis

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## Compound of Interest

Compound Name: PHENAFLEUR

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This technical guide provides an in-depth analysis of the chemical structure of **Phenafleur** (CAS 80858-47-5), a significant fragrance ingredient. This document collates available physicochemical data, provides predicted spectroscopic characteristics, and outlines generalized experimental protocols for its analysis.

## Chemical Identity and Physicochemical Properties

**Phenafleur**, chemically known as [2-(cyclohexyloxy)ethyl]benzene, possesses a unique molecular architecture that contributes to its characteristic floral and hyacinth-like aroma.<sup>[1][2]</sup> Its core structure consists of a phenylethyl group ether-linked to a cyclohexane ring.

A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>20</sub> O	[1][3]
Molecular Weight	204.31 g/mol	[1][3]
CAS Number	80858-47-5	[1][3]
IUPAC Name	[2-(Cyclohexyloxy)ethyl]benzene	[3]
Synonyms	Phenylethyl cyclohexyl ether, Hyacinth ether	[1]
Appearance	Liquid	-
Boiling Point	283.8 °C (at 101325 Pa)	-
Density	0.97 g/cm <sup>3</sup> (at 20°C)	-
Vapor Pressure	0.54 Pa (at 24°C)	-
Water Solubility	780.2 mg/L (at 24°C)	-
LogP	4.9 (at 25°C)	-
Refractive Index	1.5080 - 1.5130 (at 20°C)	-

## Structural Elucidation: Spectroscopic Analysis

Detailed experimental spectra for **Phenafleur** are not widely published. This section outlines the expected spectroscopic characteristics based on the analysis of its structural motifs and data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **Phenafleur** is expected to show distinct signals corresponding to the aromatic, aliphatic chain, and cyclohexyl protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.35 - 7.15	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~ 3.70	Triplet	2H	Methylene protons adjacent to ether oxygen (-O-CH <sub>2</sub> -)
~ 3.30	Multiplet	1H	Cyclohexyl proton on carbon bearing the ether oxygen (-O-CH-)
~ 2.90	Triplet	2H	Methylene protons adjacent to the phenyl group (-CH <sub>2</sub> -C <sub>6</sub> H <sub>5</sub> )
~ 1.90 - 1.20	Multiplet	10H	Remaining cyclohexyl methylene protons

The carbon NMR spectrum will provide information on the different carbon environments within **Phenafleur**.

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 139	Quaternary aromatic carbon
~ 129	Aromatic CH
~ 128	Aromatic CH
~ 126	Aromatic CH
~ 78	Cyclohexyl CH bearing the ether oxygen (-O-CH-)
~ 68	Methylene carbon adjacent to ether oxygen (-O-CH <sub>2</sub> -)
~ 39	Methylene carbon adjacent to the phenyl group (-CH <sub>2</sub> -C <sub>6</sub> H <sub>5</sub> )
~ 32	Cyclohexyl CH <sub>2</sub>
~ 26	Cyclohexyl CH <sub>2</sub>
~ 24	Cyclohexyl CH <sub>2</sub>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **Phenafleur** is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  204.

Key Predicted Fragmentation Patterns:

- Loss of the cyclohexyl group: Cleavage of the ether bond could lead to a fragment at  $m/z$  121, corresponding to the  $[C_6H_5CH_2CH_2O]^+$  ion.
- Formation of the tropylium ion: A characteristic peak at  $m/z$  91, corresponding to the stable tropylium ion ( $[C_7H_7]^+$ ), is expected from the fragmentation of the phenylethyl moiety.[\[4\]](#)[\[5\]](#)
- Cyclohexene fragment: A peak at  $m/z$  82 corresponding to cyclohexene can be formed via a rearrangement and elimination process.

- Loss of the phenylethyl group: A fragment corresponding to the cyclohexoxy cation at  $m/z$  99.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~ 3080 - 3030	Medium	Aromatic C-H stretch
~ 2930 - 2850	Strong	Aliphatic C-H stretch (cyclohexyl and ethyl)
~ 1600, 1495, 1450	Medium-Weak	Aromatic C=C skeletal vibrations
~ 1100	Strong	C-O-C ether stretch
~ 750, 700	Strong	Monosubstituted benzene ring bend

## Experimental Protocols

The following are generalized protocols for the structural analysis of a compound like **Phenafleur**.

### Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Phenafleur** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
  - Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
  - Inlet Temperature: 250°C.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Ion Source Temperature: 230°C.
- Data Analysis: Identify the peak corresponding to **Phenafleur** and analyze its mass spectrum for the molecular ion and characteristic fragments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Phenafleur** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Integrate the signals and determine their chemical shifts relative to a reference standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - A longer acquisition time may be necessary due to the lower natural abundance of <sup>13</sup>C.
- Data Analysis: Assign the chemical shifts to the respective protons and carbons in the **Phenafleur** molecule.

## Visualized Synthetic Pathway and Workflow

While multiple synthetic routes to **Phenafleur** may exist, a common approach is the Williamson ether synthesis. The following diagram illustrates a potential synthetic pathway.

Caption: A potential Williamson ether synthesis pathway for **Phenafleur**.

The following diagram outlines a general experimental workflow for the structural characterization of **Phenafleur**.

Caption: General workflow for the structural analysis of **Phenafleur**.

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## References

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